An In-depth Technical Guide to the Spectroscopic Characterization of (Pyrimidin-5-yl)methanethiol
An In-depth Technical Guide to the Spectroscopic Characterization of (Pyrimidin-5-yl)methanethiol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(Pyrimidin-5-yl)methanethiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and characterization of (Pyrimidin-5-yl)methanethiol, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of (Pyrimidin-5-yl)methanethiol
The pyrimidine ring is a fundamental building block in numerous biologically vital molecules, including nucleic acids.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antiviral, and antimicrobial properties.[3][4] The introduction of a methanethiol group at the 5-position of the pyrimidine ring introduces a reactive thiol functionality, which can be a key pharmacophore or a site for further molecular elaboration. Accurate and unambiguous structural confirmation is the bedrock of any meaningful biological or chemical study of this compound. This guide delves into the core spectroscopic techniques that provide a detailed "fingerprint" of (Pyrimidin-5-yl)methanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.[5]
The Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with limited solubility or those that may engage in hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[5]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of (Pyrimidin-5-yl)methanethiol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
-
-
Data Processing:
Predicted NMR Data for (Pyrimidin-5-yl)methanethiol
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~9.1 | s | 1H | Pyrimidine ring proton |
| H-4, H-6 | ~8.7 | s | 2H | Pyrimidine ring protons |
| -CH₂- | ~3.8 | d | 2H | Methylene protons |
| -SH | ~1.7 | t | 1H | Thiol proton |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-2 | ~158 | Pyrimidine ring carbon |
| C-4, C-6 | ~157 | Pyrimidine ring carbons |
| C-5 | ~125 | Pyrimidine ring carbon |
| -CH₂- | ~25 | Methylene carbon |
Interpretation of the NMR Spectra
-
¹H NMR: The aromatic region is expected to show two distinct signals corresponding to the protons on the pyrimidine ring. The proton at the C-2 position is anticipated to be the most downfield due to the influence of the two adjacent nitrogen atoms. The protons at C-4 and C-6 are chemically equivalent and should appear as a single peak. The methylene (-CH₂-) protons adjacent to the thiol group will likely appear as a doublet due to coupling with the thiol proton, and the thiol (-SH) proton itself is expected to be a triplet from coupling to the methylene protons. The exact chemical shift and multiplicity of the thiol proton can be concentration and solvent-dependent and may be broadened.
-
¹³C NMR: The carbon spectrum will show the distinct carbon environments within the molecule. The carbons of the pyrimidine ring will appear in the downfield region, typically above 120 ppm.[5][7] The C-2, C-4, and C-6 carbons are expected to have the highest chemical shifts due to their proximity to the electronegative nitrogen atoms. The methylene carbon will be found in the upfield region of the spectrum.
NMR Analysis Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]
The Causality Behind Experimental Choices in IR
The choice of sampling technique in IR spectroscopy depends on the physical state of the sample. For solid samples, preparing a potassium bromide (KBr) pellet is a common method that provides a uniform matrix for analysis. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Experimental Protocol for IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of (Pyrimidin-5-yl)methanethiol with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Predicted IR Data for (Pyrimidin-5-yl)methanethiol
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| S-H Stretch | 2600 - 2550 | Weak |
| C=N Stretch (Pyrimidine Ring) | 1620 - 1570 | Medium to Strong |
| C=C Stretch (Pyrimidine Ring) | 1600 - 1450 | Medium to Strong |
| C-N Stretch (Pyrimidine Ring) | 1350 - 1200 | Medium |
Interpretation of the IR Spectrum
The IR spectrum of (Pyrimidin-5-yl)methanethiol is expected to show several characteristic absorption bands. The presence of the pyrimidine ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=N and C=C ring stretching vibrations in the 1620-1450 cm⁻¹ region.[9][10] The aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.[8] A key diagnostic peak will be the weak S-H stretching vibration around 2550 cm⁻¹, which is characteristic of thiols.[11][12]
IR Analysis Workflow
Caption: Workflow for Infrared Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
The Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common and robust ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation.[2] Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography, which typically yields the protonated molecular ion with less fragmentation.[4] The choice between these depends on the desired information; EI for detailed fragmentation and ESI for accurate molecular weight determination.
Experimental Protocol for MS Analysis (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrometry Data for (Pyrimidin-5-yl)methanethiol
| m/z | Predicted Fragment | Proposed Structure | Relative Abundance |
| 126 | [M]⁺• | (Pyrimidin-5-yl)methanethiol | High |
| 125 | [M-H]⁺ | Loss of a hydrogen radical | Moderate |
| 93 | [M-SH]⁺ | Loss of a sulfhydryl radical | Moderate |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment | High |
Interpretation of the Mass Spectrum
The mass spectrum of (Pyrimidin-5-yl)methanethiol is expected to show a prominent molecular ion peak ([M]⁺•) at m/z 126, confirming the molecular weight of the compound. The stability of the pyrimidine ring will likely lead to its retention in many fragment ions.[2] Common fragmentation pathways for substituted pyrimidines involve the loss of small radicals or neutral molecules from the substituent, followed by the cleavage of the pyrimidine ring itself.[2][13] For (Pyrimidin-5-yl)methanethiol, key fragmentation events are predicted to be the loss of a hydrogen radical to form an ion at m/z 125, and the cleavage of the C-S bond to lose a sulfhydryl radical (•SH), resulting in a fragment at m/z 93. Further fragmentation of the pyrimidine ring would lead to characteristic smaller ions.
Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic characterization of (Pyrimidin-5-yl)methanethiol relies on the synergistic use of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers insights into the molecule's stability and fragmentation. Together, these techniques provide a self-validating system for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound, which is a critical step in its journey from the laboratory to potential therapeutic applications.
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